![molecular formula C17H13F3N2O3S B2470006 N-[4-(trifluorometoxi)fenil]-2-(3-oxo-3,4-dihidro-2H-1,4-benzotiazin-2-il)acetamida CAS No. 881483-01-8](/img/structure/B2470006.png)

N-[4-(trifluorometoxi)fenil]-2-(3-oxo-3,4-dihidro-2H-1,4-benzotiazin-2-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

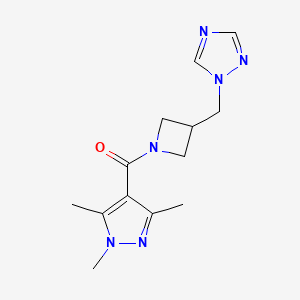

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C17H13F3N2O3S and its molecular weight is 382.36. The purity is usually 95%.

BenchChem offers high-quality 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de benzoxazinas

El compuesto se utiliza en la síntesis de 2-alquil-3,4-dihidro-3-oxo-2H-1,4-benzoxazinas . El uso de una base como DBU (1,8-diazabiciclo[5.4.0]undec-7-eno) es fundamental para lograr una O-alquilación regioselectiva de 2-aminofenoles con 2-bromoalcanoatos para dar un intermedio acíclico, que posteriormente sufre una reacción de amidación intermolecular para proporcionar las 2-alquil-3,4-dihidro-3-oxo-2H-1,4-benzoxazinas deseadas .

Actividad antimicrobiana

Los ésteres del ácido 2-(3, 4-dihidro-3-oxo-2H-benzo[b] [1, 4] tiazin-2-il) acético, que se sintetizan a partir del compuesto, se han evaluado en vivo por su actividad antimicrobiana . El acoplamiento molecular de estos compuestos se lleva a cabo in silico .

Actividad herbicida

El modo de acción de las 2-(7-fluoro-3-oxo-3,4-dihidro-2H-benzo[b][1,4]oxazin-6-il)-4,5,6,7-tetrahidro-2H-isoindolina-1,3-dionas, incluido el herbicida comercial flumioxazina, se ha identificado como la inhibición de la protoporfirinógeno oxidasa (protox) .

Síntesis de 1,3-diazabiciclo [3.1.0]hex-3-enos

El compuesto se utiliza en la síntesis de 1,3-diazabiciclo [3.1.0]hex-3-enos . Este proceso implica una reacción de tres componentes de un aldehído, cloruro de fenacilo y acetato de amonio en ácido acético .

Reacción intramolecular de Suzuki-Miyaura

El compuesto se utiliza en la formación de un meta, meta-ciclofano de 15 miembros, bifenocomicina B, que presenta un paso clave de reacción intramolecular de Suzuki-Miyaura inducida por microondas .

Reacción de Grignard de cloruros de arilo

El compuesto se utiliza en la reacción de Grignard de cloruros de arilo . Este proceso implica un protocolo seguro, productivo y reproducible a escala de laboratorio para la generación rápida de reactivos de Grignard a partir de cloruros y bromuros de arilo reacios bajo calentamiento controlado por microondas .

Cifrado ligero para archivos STL en impresión 3D basada en IoT

El compuesto STL020802 se utiliza en la aplicación de cifrado ligero, crucial para salvaguardar los archivos STL utilizados en las operaciones de impresión 3D . Este cifrado es especialmente importante en el panorama en expansión del hardware y software abierto, donde la preservación de la privacidad es primordial para individuos, productos y sistemas .

Adaptación al cambio climático

El compuesto STL020802 se utiliza en la aplicación de soluciones de ciencia, tecnología e innovación para aumentar la participación en la adaptación al cambio climático . Al aprovechar las tecnologías avanzadas, la investigación científica y los enfoques innovadores, es posible involucrar a un rango más amplio de partes interesadas, mejorar los procesos de toma de decisiones e implementar medidas de adaptación efectivas .

Propiedades

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S/c18-17(19,20)25-11-7-5-10(6-8-11)21-15(23)9-14-16(24)22-12-3-1-2-4-13(12)26-14/h1-8,14H,9H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHHEQVEOOIKMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine](/img/structure/B2469931.png)

![N-(4-ethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2469933.png)

![5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469934.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide](/img/structure/B2469938.png)

![(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2469941.png)

![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl](morpholino)methanone](/img/structure/B2469944.png)

![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2469946.png)